molecular formula C14H22ClNO B14180601 3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one CAS No. 850194-56-8

3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one

Cat. No.: B14180601
CAS No.: 850194-56-8
M. Wt: 255.78 g/mol
InChI Key: ZVQRWDMELQJNSW-UHFFFAOYSA-N
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Description

3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one is an organic compound belonging to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a chloropentylidene group and a cyclohexyl group attached to the azetidinone ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one typically involves the cyclocarbonylation of 2-alkynols. One common method is the palladium(II)-catalyzed cyclocarbonylation reaction. For example, the reaction of 2-alkynols with palladium(II) chloride (PdCl2) and copper(II) chloride (CuCl2) at room temperature can yield the desired azetidinone compound . The reaction conditions often include the use of solvents such as toluene, and the reaction time can vary depending on the specific reactants and conditions used.

Industrial Production Methods

Industrial production methods for this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropentylidene group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

    Cyclization Reactions: The azetidinone ring can participate in cyclization reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidinones, while oxidation reactions may produce oxidized derivatives of the compound.

Scientific Research Applications

3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Chloropentylidene)-4-pentyl-2-oxetanone
  • 3-(1-Chloropentylidene)-4-[chloro(phenyl)methyl]dihydro-2(3H)-furanone

Uniqueness

3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one is unique due to its specific structural features, such as the combination of a chloropentylidene group and a cyclohexyl group attached to the azetidinone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

850194-56-8

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

3-(1-chloropentylidene)-4-cyclohexylazetidin-2-one

InChI

InChI=1S/C14H22ClNO/c1-2-3-9-11(15)12-13(16-14(12)17)10-7-5-4-6-8-10/h10,13H,2-9H2,1H3,(H,16,17)

InChI Key

ZVQRWDMELQJNSW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C1C(NC1=O)C2CCCCC2)Cl

Origin of Product

United States

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